Asiminacin

Description

Properties

CAS No. |

156199-51-8 |

|---|---|

Molecular Formula |

C37H66O7 |

Molecular Weight |

622.9 g/mol |

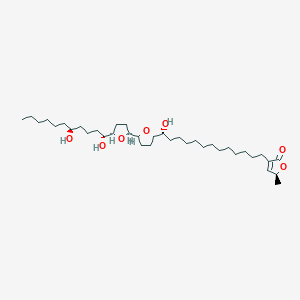

IUPAC Name |

(2S)-4-[(13R)-13-[(5R)-5-[(2R,5R)-5-[(1R,5S)-1,5-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32+,33?,34+,35+,36+/m0/s1 |

InChI Key |

DAEFUOXKPZLQMM-DCMHSPHCSA-N |

SMILES |

CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |

Isomeric SMILES |

CCCCCC[C@@H](CCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CCC(O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O |

Canonical SMILES |

CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |

Synonyms |

asiminacin |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Asiminacin from Asimina triloba

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asiminacin, a potent Annonaceous acetogenin isolated from the North American pawpaw tree, Asimina triloba, has garnered significant interest within the scientific community due to its profound cytotoxic and antitumor properties. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of this compound. Detailed experimental protocols for extraction, fractionation, and purification are presented, alongside a summary of quantitative data regarding its prevalence in various plant tissues and its biological activity. Furthermore, this document elucidates the primary mechanism of action of this compound, the inhibition of mitochondrial complex I, and illustrates the subsequent signaling pathway leading to apoptosis. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound and related acetogenins.

Discovery and Background

This compound was discovered as part of activity-directed fractionation studies on the stem bark extracts of the North American pawpaw tree, Asimina triloba (Annonaceae).[1] It belongs to a class of long-chain fatty acid derivatives known as Annonaceous acetogenins, which are characterized by the presence of tetrahydrofuran (THF) rings and a terminal γ-lactone.[2] this compound, along with its structural isomers asimin and asiminecin, has demonstrated exceptionally potent cytotoxicity against various cancer cell lines, with ED50 values reported to be as low as < 10(-12) µg/mL.[1] This remarkable bioactivity is primarily attributed to its potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1][2]

Experimental Protocols

The isolation and purification of this compound from Asimina triloba involves a multi-step process beginning with solvent extraction, followed by fractionation and chromatographic purification. The following protocols are synthesized from various reported methodologies for the isolation of acetogenins from Asimina triloba.

Plant Material Collection and Preparation

Stem bark of Asimina triloba is the primary source for the isolation of this compound.[1] The bark should be air-dried and then ground into a fine powder to maximize the surface area for efficient extraction.

Extraction

A detailed workflow for the extraction and initial fractionation is presented in the diagram below.

Protocol:

-

Maceration: The powdered bark of Asimina triloba is macerated with 95% ethanol at room temperature for 24-48 hours. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The ethanolic extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with an equal volume of ethyl acetate (EtOAc). The organic (EtOAc) layer, which contains the lipophilic acetogenins, is collected. This partitioning step is repeated several times to maximize the recovery of the target compounds. The combined ethyl acetate fractions are then dried over anhydrous sodium sulfate and concentrated in vacuo.

Chromatographic Purification

The purification of this compound from the crude ethyl acetate extract is achieved through a series of chromatographic techniques. An activity-directed fractionation approach, often monitored by brine shrimp lethality assay, is employed to guide the purification process.

Protocol:

-

Vacuum Liquid Chromatography (VLC): The crude ethyl acetate extract is subjected to VLC on a silica gel column. The column is eluted with a stepwise gradient of solvents with increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC) and bioassays.

-

Silica Gel Column Chromatography: The bioactive fractions from VLC are pooled and further purified by conventional silica gel column chromatography. A gradient elution system, often a hexane-ethyl acetate mixture, is used to separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reversed-phase HPLC on a C18 column. An isocratic mobile phase, such as a methanol-water mixture, is typically employed to yield pure this compound. The purity of the final compound is assessed by analytical HPLC.

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Fragmentation patterns from tandem MS (MS/MS) provide information about the structure, particularly the location of the hydroxyl groups and the THF rings. Derivatization with trimethylsilyl (TMS) reagents is often employed to aid in the mass spectral analysis of the hydroxyl group positions.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the detailed carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule and to determine the stereochemistry.

Quantitative Data

The concentration of acetogenins, including this compound, varies depending on the part of the Asimina triloba plant and the time of harvest. The following tables summarize key quantitative data reported in the literature.

| Plant Part | Acetogenin Content/Activity | Reference |

| Stem Bark | High concentration of this compound and its isomers. | [1] |

| Fruit Pulp | Average annonacin concentration of 0.0701 ± 0.0305 mg/g. | [3] |

| Twigs | Potent source of acetogenins, with concentrations varying seasonally. | |

| Seeds | High levels of various acetogenins. | |

| Leaves | Lower concentration of acetogenins compared to other parts. |

| Compound/Extract | Cytotoxicity (ED50 or IC50) | Cell Line | Reference |

| This compound | < 10-12 µg/mL | HT-29 (human colon cancer) | [1] |

| Asimin | < 10-12 µg/mL | HT-29 (human colon cancer) | [1] |

| Asiminecin | < 10-12 µg/mL | HT-29 (human colon cancer) | [1] |

| Purified Annonacin | 30.07 µg/mL (induced 50% death) | Primary rat cortical neurons | [3] |

| Crude EtOAc Extract | 47.96 µg/mL (induced 50% death) | Primary rat cortical neurons | [3] |

Mechanism of Action and Signaling Pathway

The primary molecular target of this compound and other Annonaceous acetogenins is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] By inhibiting this crucial enzyme, this compound disrupts cellular respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This cellular stress ultimately triggers the intrinsic pathway of apoptosis.

Pathway Description:

-

Inhibition of Complex I: this compound binds to and inhibits mitochondrial complex I, disrupting the transfer of electrons from NADH to ubiquinone.

-

Disruption of Mitochondrial Function: This inhibition leads to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), causing oxidative stress.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of ROS and subsequent cellular stress leads to the loss of mitochondrial membrane potential and the permeabilization of the outer mitochondrial membrane.

-

Release of Cytochrome c: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as pro-caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the execution phase of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

Conclusion and Future Directions

This compound and its related acetogenins from Asimina triloba represent a promising class of natural products with potent antitumor activity. The methodologies outlined in this guide provide a framework for the consistent isolation and purification of these compounds for further preclinical and clinical investigation. The elucidation of their mechanism of action via the inhibition of mitochondrial complex I offers a clear target for drug design and optimization. Future research should focus on developing more efficient and scalable purification protocols, conducting detailed structure-activity relationship studies to identify even more potent and selective analogs, and further exploring the downstream signaling pathways to fully understand the cellular consequences of complex I inhibition by these fascinating molecules. The development of this compound or its derivatives as therapeutic agents requires a multidisciplinary approach, integrating natural product chemistry, pharmacology, and oncology to unlock their full clinical potential.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Asiminacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of Asiminacin, a potent annonaceous acetogenin. The information is intended for researchers, scientists, and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Introduction to this compound

This compound is a member of the annonaceous acetogenins, a class of polyketide natural products isolated from plants of the Annonaceae family. It was first isolated from the stem bark of the North American pawpaw tree, Asimina triloba.[1] Like other compounds in its class, this compound exhibits significant cytotoxic and antitumor properties, making it a subject of interest for cancer research and drug discovery.

Chemical Structure and Properties

This compound is a C-37 lipid-soluble polyketide characterized by a bis-tetrahydrofuran (THF) ring system, several hydroxyl groups, and a terminal α,β-unsaturated γ-lactone ring. It is a structural isomer of the well-known acetogenin, asimicin.[1]

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₇H₆₆O₇ | [1] |

| Molar Mass | 622.9 g/mol | [1] |

| General Class | Annonaceous Acetogenin | [1] |

| Source | Asimina triloba (Pawpaw) | [1] |

Structural Elucidation

The chemical structure of this compound was determined primarily through spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] It shares the same carbon skeleton as asimicin, with the key difference being the position of one of its hydroxyl groups. In this compound, this hydroxyl group is located at the C-28 position of the long aliphatic chain.[1]

Due to the lack of publicly available raw spectroscopic data in the reviewed literature, a detailed table of NMR chemical shifts and mass spectral fragmentation is not provided. However, the general features observed in the spectra of related annonaceous acetogenins are discussed in the experimental protocols section.

Stereochemistry

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the stem bark of Asimina triloba is achieved through a process known as activity-directed fractionation.[1] This involves a multi-step extraction and chromatography procedure guided by bioassays to isolate the cytotoxic fractions.

Protocol Overview:

-

Extraction: The dried and ground stem bark of Asimina triloba is subjected to solvent extraction, typically with ethanol or methanol.

-

Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. The cytotoxic acetogenins typically partition into the less polar organic phases.

-

Chromatography: The active fractions are further purified using a combination of chromatographic techniques. This may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate compounds.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are often employed for the final purification of individual acetogenins.

-

-

Bioassay-Guided Fractionation: At each stage of purification, the resulting fractions are tested for their cytotoxic activity (e.g., against human tumor cell lines like HT-29) to guide the selection of fractions for further purification.[1]

Structural Characterization Methods

The determination of the precise location of the hydroxyl group at C-28 in this compound was a key step in its structural elucidation. This was achieved primarily through mass spectrometry of silylated derivatives.[1]

Protocol for Mass Spectrometric Analysis:

-

Derivatization: Purified this compound is derivatized using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to convert the hydroxyl groups into trimethylsilyl (TMS) ethers. To aid in identifying the number of hydroxyl groups, derivatization with deuterated silylating agents (TMSi-d9) is also performed.[1]

-

Mass Spectrometry: The TMS-derivatized this compound is then analyzed by gas chromatography-mass spectrometry (GC-MS) or direct infusion mass spectrometry.

-

Fragmentation Analysis: The fragmentation pattern of the TMS-derivatized molecule in the mass spectrometer provides information about the location of the original hydroxyl groups. The cleavage of the carbon-carbon bonds adjacent to the silyloxy groups results in characteristic fragment ions. The masses of these fragments allow for the precise pinpointing of the hydroxyl group positions along the aliphatic chain.

Biological Activity and Signaling Pathway

This compound, like other annonaceous acetogenins, is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[1] This inhibition disrupts cellular energy metabolism and can lead to the induction of apoptosis (programmed cell death).

Mechanism of Action

The primary molecular target of this compound is Complex I of the mitochondrial respiratory chain. By inhibiting this enzyme complex, this compound blocks the transfer of electrons from NADH to ubiquinone, which is a critical step in aerobic respiration. This inhibition leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), which can trigger downstream apoptotic signaling.

Signaling Pathway for this compound-Induced Apoptosis

The inhibition of Complex I by this compound initiates a cascade of events that culminate in apoptosis, primarily through the intrinsic (mitochondrial) pathway.

Key steps in the apoptotic pathway:

-

Complex I Inhibition: this compound binds to and inhibits the function of mitochondrial Complex I.

-

Cellular Stress: This leads to a decrease in cellular ATP levels and an increase in reactive oxygen species (ROS).

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The cellular stress activates pro-apoptotic proteins like Bax, which leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.

Conclusion

This compound is a potent cytotoxic annonaceous acetogenin with a well-defined mechanism of action centered on the inhibition of mitochondrial Complex I. Its complex chemical structure and stereochemistry are key determinants of its biological activity. Further research, particularly the public availability of detailed spectroscopic data and the results of in-vivo studies, will be crucial for fully evaluating its potential as a therapeutic agent. This guide provides a foundational understanding for researchers interested in exploring the chemical and biological properties of this compound and other related natural products.

References

An In-depth Technical Guide to Asiminacin Isomers and Their Structural Differences

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Annonaceous acetogenins are a class of potent bioactive compounds isolated from the Annonaceae family of plants. Among these, asiminacin and its isomers, derived from the North American pawpaw tree (Asimina triloba), have garnered significant interest due to their profound cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the structural differences between this compound and its key isomers, their mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols for their isolation and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development.

Introduction to this compound and its Isomers

This compound is a C37 Annonaceous acetogenin characterized by an adjacent bis-tetrahydrofuran (THF) ring system, a terminal α,β-unsaturated γ-lactone, and a long aliphatic chain with hydroxyl groups. It belongs to a larger family of structural isomers that includes asimin and asiminecin. These compounds are all isomers of the well-characterized acetogenin, asimicin.[1] The key structural differentiator among these isomers is the position of a third hydroxyl group along the aliphatic chain, which has a significant impact on their biological activity.

Structural Differences

Asimin, this compound, and asiminecin share the same carbon skeleton and stereochemical configuration as asimicin. The primary structural difference lies in the location of a hydroxyl (-OH) group:

-

Asimicin : Possesses a hydroxyl group at the C-4 position.

-

Asimin : Features the third hydroxyl group at the C-10 position.[1]

-

This compound : The third hydroxyl group is located at the C-28 position.[1]

-

Asiminecin : Characterized by the third hydroxyl group at the C-29 position.[1]

These subtle changes in the hydroxylation pattern are crucial for their differential interactions with biological targets and subsequent cytotoxic potency. The structural elucidation of these isomers has been primarily achieved through mass spectrometry of their trimethylsilyl (TMSi) derivatives and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Quantitative Cytotoxicity Data

This compound and its isomers are renowned for their exceptionally high cytotoxicity against a range of human cancer cell lines. Their primary mechanism of action is the potent inhibition of the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1] This inhibition leads to a depletion of ATP, ultimately triggering apoptosis in cancer cells.

| Compound | Cell Line | IC50 (µg/mL) | Citation |

| Asimin | HT-29 (Colon) | < 10-12 | [1] |

| This compound | HT-29 (Colon) | < 10-12 | [1] |

| Asiminecin | HT-29 (Colon) | < 10-12 | [1] |

| Asimicin | A-549 (Lung) | 1.2 x 10-2 | |

| MCF-7 (Breast) | 3.2 x 10-3 | ||

| HT-29 (Colon) | < 10-6 | ||

| A498 (Kidney) | 2.1 x 10-2 | ||

| PC-3 (Prostate) | 1.5 x 10-4 | ||

| MIA PaCa-2 (Pancreatic) | < 10-6 | ||

| Bullatacin | A-549 (Lung) | < 10-6 | |

| MCF-7 (Breast) | < 10-6 | ||

| HT-29 (Colon) | < 10-6 | ||

| A498 (Kidney) | < 10-6 | ||

| PC-3 (Prostate) | < 10-6 | ||

| MIA PaCa-2 (Pancreatic) | < 10-6 |

Experimental Protocols

Isolation and Purification of this compound Isomers from Asimina triloba

The following is a generalized protocol for the isolation and purification of this compound and its isomers, based on activity-directed fractionation techniques commonly used for Annonaceous acetogenins.

4.1.1 Extraction

-

Obtain and air-dry the stem bark of Asimina triloba.

-

Grind the dried bark into a fine powder.

-

Perform exhaustive extraction of the powdered bark with 95% ethanol at room temperature.

-

Concentrate the ethanolic extract under reduced pressure to yield a crude extract.

4.1.2 Solvent Partitioning

-

Suspend the crude ethanolic extract in a mixture of water and chloroform (1:1 v/v).

-

Separate the chloroform layer, which will contain the lipophilic acetogenins.

-

Wash the chloroform layer with brine and dry it over anhydrous sodium sulfate.

-

Evaporate the chloroform under reduced pressure to obtain the chloroform-soluble fraction.

4.1.3 Chromatographic Separation

-

Subject the chloroform-soluble fraction to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) and a bioassay (e.g., brine shrimp lethality test) to identify the active fractions.

-

Pool the active fractions and subject them to further purification by High-Performance Liquid Chromatography (HPLC). A C18 reversed-phase column is often used with a mobile phase gradient of methanol and water.

-

Isolate the individual isomers (asimin, this compound, asiminecin) based on their retention times and confirm their purity and structure using mass spectrometry and NMR.

Cytotoxicity Determination using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

4.2.1 Cell Culture and Treatment

-

Seed human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the isolated this compound isomers in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

4.2.2 MTT Assay Procedure

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

4.2.3 Data Analysis

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

Visualizations

Signaling Pathway of Apoptosis Induced by this compound Isomers

Caption: Proposed apoptotic pathway induced by this compound isomers.

Experimental Workflow for Isolation and Cytotoxicity Testing

Caption: Workflow for isolating and testing this compound isomers.

References

Asiminacin's Role as an NADH:Ubiquinone Oxidoreductase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asiminacin, a member of the Annonaceous acetogenin family of natural products, is a potent inhibitor of mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain. This inhibition disrupts cellular respiration, leading to a decrease in ATP production and ultimately, apoptosis. The high cytotoxicity of this compound and related acetogenins has garnered significant interest in their potential as anticancer agents. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from closely related acetogenins, detailed experimental protocols for assessing its inhibitory and cytotoxic effects, and visualizations of the key pathways and experimental workflows.

Introduction to this compound and Annonaceous Acetogenins

This compound is a polyketide natural product belonging to the large family of Annonaceous acetogenins, which are primarily isolated from plants of the Annonaceae family. These compounds are characterized by a long aliphatic chain containing tetrahydrofuran (THF) and tetrahydropyran rings, and a terminal α,β-unsaturated γ-lactone ring. The unique structural features of acetogenins are responsible for their potent biological activities, most notably the inhibition of mitochondrial Complex I.

Mechanism of Action: Inhibition of NADH:Ubiquinone Oxidoreductase (Complex I)

The primary molecular target of this compound and other Annonaceous acetogenins is the NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain. Complex I is a large, multi-subunit enzyme that catalyzes the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation.

Key aspects of the inhibitory mechanism include:

-

Binding Site: Acetogenins bind to the ubiquinone binding pocket of Complex I. This binding is competitive with the natural substrate, ubiquinone. The long lipophilic alkyl chain of the acetogenin molecule is thought to insert into the ubiquinone binding channel.

-

Disruption of Electron Flow: By occupying the ubiquinone binding site, this compound physically blocks the transfer of electrons from the terminal iron-sulfur cluster (N2) of Complex I to ubiquinone.

-

Inhibition of Proton Pumping: The electron flow through Complex I is tightly coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. By inhibiting electron transfer, this compound consequently halts this proton pumping activity.

-

Decreased ATP Synthesis: The proton gradient generated by the electron transport chain is the driving force for ATP synthesis by ATP synthase (Complex V). The disruption of the proton gradient by this compound leads to a significant reduction in cellular ATP levels.

-

Induction of Apoptosis: The severe depletion of cellular energy and the resulting metabolic stress trigger the intrinsic pathway of apoptosis, leading to programmed cell death.

Quantitative Data: Inhibitory Potency of Annonaceous Acetogenins

| Compound | Target/Assay | IC50 Value | Cell Line/System | Reference |

| Bullatacin | NADH dehydrogenase (Complex I) | 1.2 nM | Not specified | [1] |

| Bullatacin | Cell Proliferation (Cytotoxicity) | 2.5 ± 1.2 nM | KB cells | [2] |

| Bullatacin | Cell Proliferation (Cytotoxicity) | 2.7 ± 1.3 nM | KBv200 (multidrug-resistant) cells | [2] |

| Bullatacin | Cell Viability (Cytotoxicity) | ~10 nM | SW480 colon cancer cells | [3] |

| Bullatacin | Cell Viability (Cytotoxicity) | ~7 nM | HT-29 colon cancer cells | [3] |

| Annonacin | Dopaminergic Neuron Death | EC50 = 0.018 µM | Mesencephalic cultures | [4] |

| Rotenone (Reference Inhibitor) | Dopaminergic Neuron Death | EC50 = 0.034 µM | Mesencephalic cultures | [4] |

Experimental Protocols

NADH Oxidase (Complex I) Inhibition Assay

This protocol describes a common method to determine the inhibitory effect of a compound on the NADH:ubiquinone oxidoreductase activity of Complex I using isolated submitochondrial particles (SMPs).

4.1.1. Preparation of Submitochondrial Particles (SMPs)

-

Isolate mitochondria from a suitable source (e.g., bovine heart) by differential centrifugation.

-

Resuspend the mitochondrial pellet in a hypotonic buffer to induce swelling.

-

Subject the swollen mitochondria to sonication on ice to disrupt the mitochondrial membranes.

-

Centrifuge the sonicate at a low speed to remove unbroken mitochondria and large debris.

-

Pellet the SMPs from the supernatant by high-speed ultracentrifugation.

-

Resuspend the SMP pellet in a suitable storage buffer and determine the protein concentration.

4.1.2. NADH Oxidase Activity Assay

-

Reaction Mixture: In a cuvette, prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) containing a known concentration of SMPs.

-

Inhibitor Incubation: Add the test compound (this compound) at various concentrations to the reaction mixture and incubate for a defined period to allow for binding to the enzyme. A vehicle control (e.g., DMSO) should be run in parallel.

-

Initiation of Reaction: Start the reaction by adding a saturating concentration of NADH.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[5] The rate of this decrease is proportional to the NADH oxidase activity.

-

Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability, which is a downstream consequence of Complex I inhibition.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value for cytotoxicity.[6][7]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of Complex I by this compound in the Electron Transport Chain.

Caption: Workflow for the NADH Oxidase Inhibition Assay.

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

This compound, as a representative of the Annonaceous acetogenins, is a highly potent inhibitor of mitochondrial Complex I. Its mechanism of action, involving the disruption of the electron transport chain and subsequent ATP depletion, leads to pronounced cytotoxicity, particularly in cells with high energy demands such as cancer cells. The quantitative data from closely related acetogenins underscore the nanomolar potency of this class of compounds. The provided experimental protocols offer a framework for the further investigation of this compound and other novel Complex I inhibitors.

Future research should focus on:

-

Determining the precise IC50 value of this compound for Complex I inhibition.

-

Elucidating the detailed binding interactions of this compound with Complex I through structural biology studies.

-

Investigating the potential for selective delivery of this compound to cancer cells to minimize off-target toxicity.

-

Exploring the synergistic effects of this compound with other anticancer agents.

A thorough understanding of the biochemical and cellular effects of this compound will be crucial for its potential development as a therapeutic agent.

References

- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutual inhibition between NADH oxidase and succinoxidase activities in respiring submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

In Vitro Cytotoxicity of Asiminacin Against Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asiminacin, a member of the annonaceous acetogenin family of natural products isolated from the pawpaw tree (Asimina triloba), has demonstrated exceptionally potent cytotoxic and antitumor activities. Acetogenins are characterized by their long-chain fatty acid-derived structures containing tetrahydrofuran and γ-lactone rings. The unique chemical structure of this compound contributes to its potent bioactivity, primarily through the inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This comprehensive technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound against various cancer cell lines, details common experimental methodologies, and illustrates the key signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

This compound exhibits potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective dose (ED50) is a key measure of its potency. The available data indicates that this compound is effective at exceptionally low concentrations.

| Cell Line | Cancer Type | IC50/ED50 (µg/mL) | Reference |

| HT-29 | Colon Carcinoma | < 1 x 10⁻¹² | [1] |

Note: Comprehensive IC50 data for this compound against a broader panel of cancer cell lines is limited in publicly available literature. The provided data highlights its significant potency.

Experimental Protocols

The following section details a standard experimental workflow for evaluating the in vitro cytotoxicity of this compound.

Cell Lines and Culture Conditions

A panel of human cancer cell lines, such as HT-29 (colon), MCF-7 (breast), A549 (lung), and HepG2 (liver), should be used. Cells are to be maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells should be cultured in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). The stock solution should be stored at -20°C. Serial dilutions are then prepared in the appropriate cell culture medium to achieve the desired final concentrations for the cytotoxicity assay. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of cytotoxic action is the potent inhibition of Complex I of the mitochondrial electron transport chain.[1] This inhibition disrupts cellular energy metabolism and initiates the intrinsic pathway of apoptosis.

Experimental Workflow for Cytotoxicity Assessment

References

A Technical Guide to the Pharmacological Properties of Crude Pawpaw (Asimina triloba) Extract Containing Asiminacin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacological properties of crude extracts from the pawpaw tree (Asimina triloba), with a specific focus on the potent Annonaceous acetogenin, asiminacin. It details the compound's mechanism of action, summarizes its biological activities with quantitative data, outlines relevant experimental methodologies, and visualizes key pathways and processes.

Introduction

The North American pawpaw (Asimina triloba) is a temperate member of the Annonaceae family, a plant family renowned for producing a unique class of polyketide compounds known as Annonaceous acetogenins (ACGs). These compounds are characterized by their long aliphatic chains containing oxygenated functional groups, including hydroxyls, ketones, and tetrahydrofuran (THF) rings, terminating in a γ-lactone. This compound, isolated from the stem bark of the pawpaw tree, is a potent structural isomer of asimicin and a representative of this class.[1][2] ACGs, including this compound, have garnered significant scientific interest due to their powerful biological activities, primarily their profound cytotoxicity against cancerous cells. Their principal mechanism of action involves the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2] This guide synthesizes the current understanding of this compound's pharmacological profile, providing essential data and protocols for research and development.

Core Pharmacological Properties

The biological effects of pawpaw extract and its constituent this compound are dominated by two significant, and somewhat conflicting, properties: potent antitumor activity and potential neurotoxicity.

Cytotoxicity and Antitumor Activity

This compound and related ACGs are among the most potent cytotoxic compounds ever discovered. Their anticancer effect is directly linked to the inhibition of mitochondrial Complex I. This disruption of cellular energy production leads to a catastrophic depletion of ATP, particularly in metabolically active cancer cells, ultimately inducing apoptosis.

-

Mechanism of Action: this compound acts as a potent inhibitor of the mitochondrial NADH:ubiquinone oxidoreductase (Complex I).[1][2] This blockade of the electron transport chain halts ATP synthesis, increases the production of reactive oxygen species (ROS), and triggers the intrinsic apoptotic pathway. The high energy demand of proliferating tumor cells makes them especially vulnerable to this mechanism.

-

In Vitro Potency: Studies have demonstrated that this compound and its isomers exhibit exceptionally high cytotoxicity, with ED50 (Effective Dose, 50%) values reported to be as low as < 10⁻¹² µg/mL against certain human cancer cell lines.[1][2] A notable selectivity for the HT-29 human colon cancer cell line has been observed.[1][2] Furthermore, extracts from unripe pawpaw fruit, which are rich in acetogenins, strongly inhibit the growth of various cancer cells, including HT-1080 (fibrosarcoma), HeLa (cervical cancer), and AGS (gastric cancer).[3]

Neurotoxicity

A critical consideration in the therapeutic development of acetogenins is their potential for neurotoxicity. This property has been primarily associated with annonacin, another ACG found in high concentrations in pawpaw fruit.

-

Neuronal Cell Death: Studies have shown that both purified annonacin and crude ethyl acetate extracts of pawpaw fruit are toxic to cortical neurons.[4][5] The mechanism is believed to be the same ATP depletion pathway that underlies its anticancer effects, as neurons are highly dependent on mitochondrial energy production. Chronic exposure to these compounds is a concern, highlighting the need for further investigation into the risks of neurodegeneration.[4]

Quantitative Data on Biological Activity

The following tables summarize the reported cytotoxic and neurotoxic concentrations for pawpaw extracts and their constituent acetogenins.

Table 1: Cytotoxicity of this compound Isomers and Pawpaw Extracts Against Cancer Cell Lines

| Compound/Extract | Cell Line | Assay Type | Potency (ED50 / IC50) | Reference |

| This compound | HT-29 (Colon Cancer) | Cytotoxicity | < 10⁻¹² µg/mL | [1][2] |

| Asimin | HT-29 (Colon Cancer) | Cytotoxicity | < 10⁻¹² µg/mL | [1][2] |

| Asiminecin | HT-29 (Colon Cancer) | Cytotoxicity | < 10⁻¹² µg/mL | [1][2] |

| Unripe Pawpaw Fruit Extract (Methanol) | HT-1080, HeLa, AGS | Proliferation | >50% inhibition at < 115 µg/mL | [3] |

| Phenolic Rich Pawpaw Fraction (F5) | A549 (Lung Cancer) | Proliferation | Considerable Toxicity (Value not specified) | [6] |

Table 2: Neurotoxicity of Pawpaw Fruit Components

| Compound/Extract | Cell Type | Assay Type | Potency (LC50) | Reference |

| Purified Annonacin | Primary Rat Cortical Neurons | MTT Assay | 30.07 µg/mL | [4] |

| Crude Ethyl Acetate (EtOAc) Fruit Extract | Primary Rat Cortical Neurons | MTT Assay | 47.96 µg/mL | [4] |

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and evaluation of this compound from Asimina triloba.

Extraction of Crude Pawpaw Extract

This protocol describes a common method for obtaining a crude extract enriched with acetogenins from pawpaw fruit pulp or bark.

-

Homogenization: Mince fresh or dried pawpaw material (e.g., stem bark, fruit pulp).

-

Solvent Extraction: Submerge the homogenized material in methanol (or acetone) at a 1:10 w/v ratio. Macerate for 24-48 hours at room temperature with occasional agitation.[4][6]

-

Filtration and Concentration: Filter the mixture to remove solid plant debris. Concentrate the resulting filtrate in vacuo using a rotary evaporator to yield a crude methanol extract.

-

Liquid-Liquid Partitioning: Resuspend the crude extract in distilled water. Perform a liquid-liquid extraction by partitioning against an immiscible organic solvent of lower polarity, typically ethyl acetate (EtOAc).[4] The lipophilic acetogenins will preferentially move into the EtOAc phase.

-

Final Concentration: Collect the EtOAc phase and evaporate the solvent under reduced pressure to yield the crude acetogenin-rich extract.

Bioassay-Guided Isolation of this compound

Further purification of this compound from the crude extract requires chromatographic techniques.

-

Column Chromatography: Load the crude EtOAc extract onto a silica gel column.

-

Gradient Elution: Elute the column with a gradient solvent system of increasing polarity.[4] A common gradient starts with a non-polar solvent like hexane and gradually increases the proportion of a more polar solvent like ethyl acetate, followed by methanol.

-

Fraction Collection: Collect fractions of the eluate.

-

Activity Screening: Test each fraction for cytotoxicity using a rapid bioassay (e.g., Brine Shrimp Lethality Assay or MTT assay with a sensitive cancer cell line) to identify the most active fractions.

-

Further Purification: Pool the most active fractions and subject them to further rounds of chromatography, potentially using High-Performance Liquid Chromatography (HPLC), until a pure compound is isolated.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HT-29) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the crude extract or purified this compound for a specified period (e.g., 48 hours).[4]

-

MTT Addition: Add MTT solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and processes described in this guide.

Caption: Mechanism of action for this compound-induced cytotoxicity.

Caption: Experimental workflow for extraction and isolation of this compound.

Caption: Structure-activity relationship of Asimicin isomers.

References

- 1. Asimin, this compound, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asimin, this compound, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba. | Semantic Scholar [semanticscholar.org]

- 3. Correlation Between Acetogenin Content and Antiproliferative Activity of Pawpaw (<i>Asimina triloba</i>[L.] Dunal) Frui… [ouci.dntb.gov.ua]

- 4. Annonacin in Asimina triloba fruit: implication for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Asciminib Using a Stability-Indicating HPLC-DAD Method

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the quantification of Asciminib in bulk drug substance using a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method.

Introduction

Asciminib is a potent and specific allosteric inhibitor of the BCR-ABL1 protein, representing a significant advancement in the treatment of Chronic Myeloid Leukemia (CML). Accurate and reliable quantification of Asciminib is crucial for quality control during drug manufacturing, formulation development, and stability testing. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) offers a robust, sensitive, and specific method for this purpose.

This application note details a stability-indicating RP-HPLC method for the determination of Asciminib, ensuring that the quantification is not affected by the presence of degradation products.

Experimental

Instrumentation and Chromatographic Conditions

A validated HPLC-DAD method for the quantification of Asciminib is summarized below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Detector | Diode Array Detector (DAD) |

| Column | Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.05M Ammonium Acetate Buffer : Acetonitrile (50:50, v/v), pH 4.8 (adjusted with acetic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 274 nm |

| Run Time | Approximately 10 minutes |

Reagents and Standards

-

Asciminib reference standard (purity >99.5%)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (AR grade)

-

Glacial Acetic Acid (AR grade)

-

Water (Milli-Q or equivalent)

Protocols

Preparation of Mobile Phase

-

Ammonium Acetate Buffer (0.05M, pH 4.8): Dissolve 3.85 g of Ammonium Acetate in 1000 mL of water. Adjust the pH to 4.8 with glacial acetic acid.

-

Mobile Phase: Mix the Ammonium Acetate buffer and Acetonitrile in a 50:50 (v/v) ratio. Degas the solution by sonication for 15 minutes before use.

Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Asciminib reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-3 µg/mL.

Sample Preparation (for Bulk Drug)

-

Accurately weigh 10 mg of the Asciminib bulk drug sample and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

Further dilute an appropriate volume of this solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 2 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC-DAD method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1]

| Validation Parameter | Result |

| Linearity Range | 1 - 3 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.26 - 100.47%[1] |

| Precision (%RSD) | < 2% |

| Specificity | No interference from degradation products observed. |

| Retention Time | Approximately 5.1 min[1] |

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Asciminib was subjected to acid, alkali hydrolysis, oxidation, thermal, and photolytic stress conditions. The degradation products were well-resolved from the main Asciminib peak, confirming the method's specificity.[1]

| Stress Condition | Observation |

| Acid Hydrolysis | Degradation observed |

| Alkali Hydrolysis | Degradation observed |

| Oxidative Degradation | Degradation observed |

| Thermal Degradation | Degradation observed |

| Photolytic Degradation | Stable |

Visualizations

Caption: Experimental workflow for Asciminib quantification.

Caption: Simplified mechanism of action of Asciminib.

Conclusion

The HPLC-DAD method described in this application note is simple, specific, accurate, and stability-indicating for the quantification of Asciminib in bulk drug substance. The method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry.

References

Application Notes and Protocols: Activity-Directed Fractionation of Asiminacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asiminacin is a potent Annonaceous acetogenin isolated from the stem bark of the North American Paw Paw tree, Asimina triloba. Acetogenins are a class of polyketides known for their significant cytotoxic and antitumor properties. Their mechanism of action primarily involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, a critical pathway for ATP production. This targeted disruption of energy metabolism in cancer cells makes acetogenins like this compound promising candidates for further investigation in drug development.

This document provides a detailed protocol for the activity-directed fractionation of this compound from Asimina triloba stem bark. The procedure utilizes bioassays to guide the separation and purification process, ensuring that the fractions with the highest biological activity are carried forward.

Experimental Protocols

Overall Workflow

The activity-directed fractionation of this compound follows a multi-step process beginning with extraction and culminating in the isolation of the pure compound. The workflow is guided by continuous bioactivity assessment to ensure the enrichment of the target compound.

Caption: Workflow for Activity-Directed Fractionation of this compound.

Preparation of Plant Material

-

Collect fresh stem bark from Asimina triloba.

-

Air-dry the bark in a well-ventilated area, protected from direct sunlight.

-

Once completely dry, grind the bark into a coarse powder using a mechanical grinder.

Extraction

-

Macerate the powdered stem bark (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 48 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Solvent-Solvent Partitioning

-

Suspend the crude methanolic extract in a mixture of ethyl acetate and water (1:1, v/v).

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the partitioning of the aqueous layer with ethyl acetate two more times.

-

Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate-soluble fraction.

-

Concentrate the aqueous layer to obtain the water-soluble fraction.

Bioassay-Guided Fractionation

a. Brine Shrimp Lethality Assay (Primary Screen)

The brine shrimp lethality assay is a simple, rapid, and convenient method for the preliminary screening of cytotoxic activity.

-

Hatch brine shrimp (Artemia salina) eggs in artificial seawater under constant aeration and illumination.

-

After 48 hours, collect the nauplii.

-

Prepare various concentrations of the crude extract and its fractions (ethyl acetate and aqueous) in seawater.

-

Add a specific number of nauplii (e.g., 10-15) to each concentration in a 96-well plate.

-

Incubate for 24 hours.

-

Count the number of surviving nauplii and calculate the percentage of mortality.

-

Determine the LC₅₀ (lethal concentration for 50% of the population) for each sample. The fraction with the lowest LC₅₀ is considered the most active.

b. Cytotoxicity Assay against Cancer Cell Lines (Secondary Screen)

Fractions showing high activity in the brine shrimp assay are further evaluated for their cytotoxicity against human cancer cell lines. The HT-29 human colon cancer cell line is particularly sensitive to this compound.

-

Culture HT-29 cells in a suitable medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

-

Treat the cells with various concentrations of the active fractions for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

-

Determine the ED₅₀ (effective dose for 50% inhibition of cell growth) for each fraction.

Chromatographic Purification

a. Silica Gel Column Chromatography

The most active fraction from solvent partitioning (typically the ethyl acetate fraction) is subjected to column chromatography for further separation.

-

Stationary Phase: Silica gel (e.g., 60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the active fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100% hexane to 100% ethyl acetate).

-

Fraction Collection: Collect fractions of a specific volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

Bioassay: Test the collected fractions for their cytotoxicity to identify the most active ones.

b. Preparative High-Performance Liquid Chromatography (HPLC)

The active fractions from column chromatography are pooled, concentrated, and subjected to preparative HPLC for the final purification of this compound.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detector (e.g., at 220 nm).

-

Purification: Inject the sample and collect the peaks corresponding to this compound and its isomers.

-

Confirmation: The purity and identity of the isolated compounds can be confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables provide a representative summary of the quantitative data that could be obtained during the activity-directed fractionation of this compound. The values are hypothetical and serve as an example.

Table 1: Yields and Bioactivity of Fractions from Solvent Partitioning

| Fraction | Initial Weight (g) | Yield (%) | Brine Shrimp Lethality (LC₅₀, µg/mL) |

| Crude Methanolic Extract | 100 | 100 | 15.2 |

| Ethyl Acetate Fraction | 25 | 25 | 1.8 |

| Aqueous Fraction | 60 | 60 | > 1000 |

Table 2: Bioactivity of Pooled Fractions from Column Chromatography

| Pooled Fraction | Eluent (Hexane:EtOAc) | Yield (mg) | Cytotoxicity against HT-29 (ED₅₀, µg/mL) |

| A | 90:10 - 80:20 | 500 | > 10 |

| B | 70:30 - 60:40 | 1200 | 0.5 |

| C | 50:50 - 40:60 | 800 | < 0.01 |

| D | 30:70 - 0:100 | 2000 | 2.5 |

Table 3: Cytotoxicity of Purified this compound Isomers

| Compound | Yield (mg) | Purity (%) | Cytotoxicity against HT-29 (ED₅₀, µg/mL) |

| Asimin | 50 | >98 | < 10⁻⁶ |

| This compound | 75 | >99 | < 10⁻¹² |

| Asiminecin | 40 | >98 | < 10⁻⁹ |

Signaling Pathway

This compound exerts its cytotoxic effects by inhibiting Complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death).

Caption: Proposed Signaling Pathway of this compound-Induced Cytotoxicity.

Application Notes and Protocols for Asiminacin Extraction from Asimina triloba Bark

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asiminacin, a potent annonaceous acetogenin isolated from the bark of the North American pawpaw tree (Asimina triloba), has garnered significant interest within the scientific community for its pronounced cytotoxic and antitumor properties. These properties are primarily attributed to its role as a powerful inhibitor of the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. This inhibition leads to a cascade of cellular events, including ATP depletion and the induction of apoptosis, making this compound a promising candidate for further investigation in cancer research and drug development.

These application notes provide a comprehensive overview of the techniques for extracting and isolating this compound from Asimina triloba bark. The protocols outlined below are designed to guide researchers in obtaining this compound for in vitro and in vivo studies.

Data Presentation: Extraction Yields of Acetogenins

The yield of acetogenins from Asimina triloba can vary depending on the plant part, collection time, and extraction solvent. The following table summarizes representative extraction yields of total acetogenin-containing fractions from various parts of the pawpaw tree. While specific yields for this compound are not widely reported, this data provides a valuable reference for estimating the potential output from bark extractions.

| Plant Part | Extraction Solvent | Extraction Method | Approximate Yield of Acetogenin Fraction (% of dry weight) | Reference |

| Stem Bark | Methanol | Maceration/Percolation | > 2% | [1] |

| Twigs | 80% Methanol | Not Specified | 3.97% | [2] |

| Roots | 80% Methanol | Not Specified | 9.28% | [2] |

| Leaves | 80% Methanol | Not Specified | 15.38% | [2] |

Experimental Protocols

Protocol 1: Crude Extraction of this compound from Asimina triloba Bark

This protocol describes a standard method for obtaining a crude extract rich in this compound and other acetogenins from dried pawpaw bark.

Materials:

-

Dried Asimina triloba bark

-

Methanol (ACS grade or higher)

-

Waring blender or equivalent mill

-

Large glass percolation or maceration vessel with a stopcock

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Lyophilizer (optional)

Procedure:

-

Preparation of Plant Material:

-

Source Asimina triloba bark from a reputable supplier or collect and air-dry it in a well-ventilated area away from direct sunlight.

-

Grind the dried bark into a coarse powder using a blender or mill.

-

-

Solvent Extraction:

-

Place the powdered bark into the percolation or maceration vessel.

-

Add methanol to the vessel, ensuring the bark powder is fully submerged. A solvent-to-solid ratio of 10:1 (v/w) is recommended as a starting point.

-

Allow the mixture to macerate for 24-48 hours at room temperature with occasional agitation. For percolation, allow the solvent to slowly pass through the bark material.

-

Drain the methanol extract from the vessel.

-

Repeat the extraction process with fresh methanol two to three more times to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

Combine all the methanol extracts and filter them through filter paper to remove any solid plant material.

-

Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the acetogenins.

-

The resulting crude extract will be a dark, viscous residue. For long-term storage, this residue can be lyophilized to a powder.

-

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude acetogenin extract from Protocol 1

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Methanol (ACS grade or higher)

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates (silica gel coated) and developing tank

-

UV lamp (254 nm)

-

Staining solution (e.g., phosphomolybdic acid or vanillin-sulfuric acid)

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the chromatography column and allow the silica to settle, creating a packed bed. Ensure the column is packed uniformly to avoid channeling.

-

Wash the packed column with hexane until the bed is stable.

-

-

Sample Loading:

-

Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase).

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with a non-polar solvent system, such as 100% hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane (gradient elution). For example, start with 100% hexane, then move to 95:5, 90:10, 80:20 (hexane:ethyl acetate), and so on.

-

Collect fractions of the eluate using a fraction collector or manually in test tubes.

-

-

Fraction Analysis and this compound Isolation:

-

Monitor the separation of compounds by spotting the collected fractions onto TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

-

Visualize the spots under a UV lamp and/or by staining. This compound and related acetogenins typically appear as dark spots after staining and heating.

-

Combine the fractions that contain the pure this compound based on the TLC analysis.

-

Evaporate the solvent from the combined pure fractions under reduced pressure to obtain isolated this compound.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway of this compound-Induced Cytotoxicity

Caption: this compound's Mechanism of Action via Mitochondrial Inhibition.

References

Application Notes and Protocols for Testing Asiminacin Cytotoxicity in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Asiminacin, a potent annonaceous acetogenin, using common cell culture-based assays. The protocols detailed below are intended for researchers familiar with basic cell culture techniques.

Introduction

This compound, a structural isomer of asimicin, is a powerful inhibitor of mitochondrial NADH:ubiquinone oxidoreductase (Complex I).[1] This inhibition disrupts the mitochondrial respiratory chain, leading to a decrease in ATP production and the induction of apoptosis, primarily through the intrinsic pathway. This compound has demonstrated exceptionally high cytotoxicity, particularly against the HT-29 human colon cancer cell line, with effective doses reported to be in the sub-picomolar range.[1]

This document outlines protocols for quantifying this compound's cytotoxicity through the assessment of cell viability and membrane integrity, and for characterizing the apoptotic pathway it induces.

Data Presentation

The following tables present illustrative data on the cytotoxicity of this compound against various cancer cell lines. This data is representative of typical results obtained from the assays described in this document and highlights the potent and selective nature of this compound.

Table 1: Illustrative Cytotoxicity of this compound on HT-29 Human Colon Cancer Cells

| This compound Concentration (µg/mL) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |

| 1 x 10⁻⁷ | 98.2 ± 2.1 | 1.5 ± 0.5 |

| 1 x 10⁻⁸ | 95.4 ± 3.5 | 4.2 ± 1.1 |

| 1 x 10⁻⁹ | 88.1 ± 4.2 | 11.5 ± 2.3 |

| 1 x 10⁻¹⁰ | 75.3 ± 5.1 | 24.8 ± 3.9 |

| 1 x 10⁻¹¹ | 52.1 ± 6.3 | 47.6 ± 5.8 |

| 1 x 10⁻¹² | 28.7 ± 4.9 | 71.2 ± 6.2 |

| 1 x 10⁻¹³ | 15.4 ± 3.8 | 84.5 ± 4.7 |

| Untreated Control | 100 | 0 |

Table 2: Illustrative IC₅₀ Values of this compound in Various Cancer Cell Lines after 48-hour exposure

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| HT-29 | Colon Carcinoma | ~ 8 x 10⁻¹² |

| MCF-7 | Breast Adenocarcinoma | ~ 5 x 10⁻¹¹ |

| A549 | Lung Carcinoma | ~ 2 x 10⁻¹⁰ |

| HepG2 | Hepatocellular Carcinoma | ~ 9 x 10⁻¹¹ |

| PANC-1 | Pancreatic Carcinoma | ~ 1.5 x 10⁻¹⁰ |

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard aseptic cell culture techniques should be followed throughout.

Cell Culture and Maintenance

-

Cell Lines: HT-29 (ATCC HTB-38), MCF-7 (ATCC HTB-22), A549 (ATCC CCL-185), HepG2 (ATCC HB-8065), PANC-1 (ATCC CRL-1469).

-

Culture Media:

-

HT-29: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

MCF-7, A549, HepG2, PANC-1: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂. Passage cells upon reaching 80-90% confluency.

MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

-

Materials:

-

96-well flat-bottom plates

-

This compound stock solution (dissolved in DMSO)

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated and vehicle (DMSO) controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.

-

Materials:

-

96-well flat-bottom plates

-

This compound stock solution

-

Complete culture medium

-

LDH cytotoxicity assay kit (commercially available)

-

Microplate reader

-

-

Protocol:

-

Follow steps 1-4 of the MTT assay protocol.

-

Incubate for the desired exposure time.

-

Prepare controls as per the kit instructions: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell background control.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (as per the kit protocol) to each well of the new plate.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution (as per the kit protocol) to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cytotoxicity as a percentage relative to the maximum LDH release control.

-

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis, using fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

This compound stock solution

-

Complete culture medium

-

Annexin V-FITC Apoptosis Detection Kit (commercially available)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's proposed mechanism of action via mitochondrial inhibition.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the Annexin V-FITC apoptosis assay.

References

Application Notes and Protocols: Brine Shrimp Lethality Assay for Asiminacin Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction